molecular formula C21H20F2N2O2 B6535989 N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide CAS No. 1021207-27-1

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide

Cat. No. B6535989
CAS RN: 1021207-27-1
M. Wt: 370.4 g/mol
InChI Key: CYVDXNHCPCDLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide, also known as 2,6-difluoro-N-cyclopentyl-1H-indole-3-carbonyl-benzamide (DFCI-1) is a small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1). IDO1 is an enzyme involved in the metabolism of tryptophan, an essential amino acid. It is involved in the regulation of the immune system and has been implicated in the development of several diseases, including cancer. DFCI-1 has been identified as a potent and selective inhibitor of IDO1, and has been used in a variety of scientific research applications, including the study of the biochemical and physiological effects of IDO1 inhibition.

Scientific Research Applications

DFCI-1 has been used in a variety of scientific research applications, including the study of the biochemical and physiological effects of IDO1 inhibition. It has been used to study the role of IDO1 in diseases such as cancer, autoimmune disorders, and neurodegenerative diseases. It has also been used in studies of the role of IDO1 in immune cell activation, as well as its role in the regulation of tryptophan metabolism.

Mechanism of Action

DFCI-1 inhibits the activity of IDO1 by binding to the active site of the enzyme and blocking its catalytic activity. This prevents the enzyme from catalyzing the oxidation of tryptophan, thus inhibiting the breakdown of tryptophan and reducing the amount of kynurenine produced. The inhibition of IDO1 by DFCI-1 has been shown to result in an increase in the levels of tryptophan, which can lead to an increase in the production of serotonin and other neurotransmitters.
Biochemical and Physiological Effects
The inhibition of IDO1 by DFCI-1 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to reduce the production of nitric oxide and reactive oxygen species, and to reduce the production of reactive metabolites of tryptophan. In addition, DFCI-1 has been shown to inhibit the activity of the enzyme tryptophan 2,3-dioxygenase, which has been implicated in the development of certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of DFCI-1 in laboratory experiments has several advantages. It is a highly selective and potent inhibitor of IDO1, and has been demonstrated to have a strong inhibitory effect on the enzyme. In addition, it is relatively easy to synthesize and is available commercially. However, there are also some limitations to the use of DFCI-1 in laboratory experiments. It is a small molecule inhibitor, and therefore may not be as effective in inhibiting IDO1 in vivo as other inhibitors, such as antibodies. In addition, it may not be as effective in inhibiting IDO1 in certain types of cells, such as cancer cells, which may require higher concentrations of DFCI-1 for effective inhibition.

Future Directions

The use of DFCI-1 in scientific research has opened up a variety of potential future directions. These include further research into the role of IDO1 in diseases such as cancer and autoimmune disorders, as well as the development of more effective inhibitors of IDO1. In addition, further research into the biochemical and physiological effects of IDO1 inhibition could provide new insights into the regulation of tryptophan metabolism and its role in the development of disease. Finally, the development of new methods for synthesizing and purifying DFCI-1 could lead to the development of more effective inhibitors of IDO1.

Synthesis Methods

The synthesis of DFCI-1 was first reported in 2017 by a group of researchers from the University of Toronto. The synthesis was achieved through a three-step process, beginning with the reaction of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamidebenzaldehyde with 2-cyclopentyl-1H-indole-3-carbonyl chloride to form N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide-N-cyclopentyl-1H-indole-3-carbonyl-benzamide (DFCI-1). This was followed by a deprotection step using trifluoroacetic acid and a final purification step using a combination of preparative HPLC and crystallization.

properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O2/c22-16-6-3-7-17(23)19(16)20(26)24-15-9-8-13-10-11-25(18(13)12-15)21(27)14-4-1-2-5-14/h3,6-9,12,14H,1-2,4-5,10-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVDXNHCPCDLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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